N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine
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Overview
Description
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine is an organic compound characterized by the presence of both ethyl and octoxy substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine typically involves the condensation of 4-ethylbenzaldehyde with 4-octoxyaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanone.
Reduction: The corresponding amine, N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine involves its interaction with molecular targets through its functional groups. The imine group can participate in nucleophilic addition reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-1-(4-octoxyphenyl)methanimine
- N-(4-ethylphenyl)-1-(4-butoxyphenyl)methanimine
- N-(4-ethylphenyl)-1-(4-octylphenyl)methanimine
Uniqueness
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine is unique due to the specific combination of ethyl and octoxy substituents, which can impart distinct physical and chemical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
CAS No. |
35372-18-0 |
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Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-5-6-7-8-9-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(4-2)11-15-22/h10-17,19H,3-9,18H2,1-2H3 |
InChI Key |
FYIJLMACKSXAQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
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